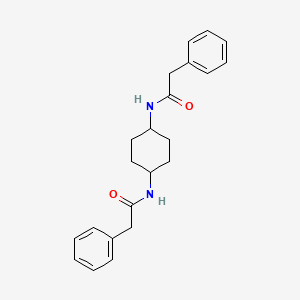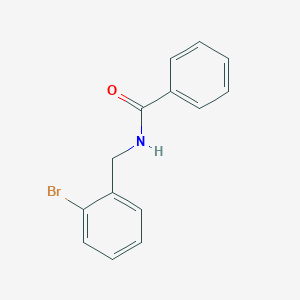
N,N'-1,4-cyclohexanediylbis(2-phenylacetamide)
Descripción general
Descripción
N,N'-1,4-cyclohexanediylbis(2-phenylacetamide), also known as CHDPA, is a compound that has been extensively studied for its potential applications in various fields of science. This compound is a type of bis-amide and has been shown to exhibit a range of interesting properties that make it an attractive candidate for use in scientific research. In
Mecanismo De Acción
The exact mechanism of action of N,N'-1,4-cyclohexanediylbis(2-phenylacetamide) is not fully understood. However, it is believed that N,N'-1,4-cyclohexanediylbis(2-phenylacetamide) exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways in the body. For example, N,N'-1,4-cyclohexanediylbis(2-phenylacetamide) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, N,N'-1,4-cyclohexanediylbis(2-phenylacetamide) has been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
N,N'-1,4-cyclohexanediylbis(2-phenylacetamide) has been shown to exhibit a range of interesting biochemical and physiological effects. For example, N,N'-1,4-cyclohexanediylbis(2-phenylacetamide) has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, N,N'-1,4-cyclohexanediylbis(2-phenylacetamide) has been shown to reduce the levels of reactive oxygen species (ROS) in the body, which can help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N'-1,4-cyclohexanediylbis(2-phenylacetamide) in lab experiments is its relatively low toxicity. N,N'-1,4-cyclohexanediylbis(2-phenylacetamide) has been shown to exhibit low toxicity in animal studies, which makes it an attractive candidate for use in preclinical studies. Additionally, N,N'-1,4-cyclohexanediylbis(2-phenylacetamide) is relatively easy to synthesize, which makes it a cost-effective compound to produce. However, one of the main limitations of using N,N'-1,4-cyclohexanediylbis(2-phenylacetamide) in lab experiments is its relatively low solubility in water. This can make it difficult to administer N,N'-1,4-cyclohexanediylbis(2-phenylacetamide) to animals or to use it in certain types of experiments.
Direcciones Futuras
There are several future directions for research on N,N'-1,4-cyclohexanediylbis(2-phenylacetamide). One area of research that is particularly promising is the development of N,N'-1,4-cyclohexanediylbis(2-phenylacetamide)-based chemotherapeutic agents. N,N'-1,4-cyclohexanediylbis(2-phenylacetamide) has been shown to exhibit potential anticancer activity and could be used as a starting point for the development of new cancer drugs. Additionally, there is potential for N,N'-1,4-cyclohexanediylbis(2-phenylacetamide) to be used as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, there is potential for N,N'-1,4-cyclohexanediylbis(2-phenylacetamide) to be used as a tool for studying the regulation of gene expression in cells. By inhibiting the activity of HDAC, N,N'-1,4-cyclohexanediylbis(2-phenylacetamide) could be used to study the role of histone acetylation in gene expression.
Aplicaciones Científicas De Investigación
N,N'-1,4-cyclohexanediylbis(2-phenylacetamide) has been extensively studied for its potential applications in various fields of science. One of the most promising applications of N,N'-1,4-cyclohexanediylbis(2-phenylacetamide) is in the field of medicinal chemistry. N,N'-1,4-cyclohexanediylbis(2-phenylacetamide) has been shown to exhibit a range of interesting pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities. Additionally, N,N'-1,4-cyclohexanediylbis(2-phenylacetamide) has been shown to exhibit potential anticancer activity and has been studied as a potential chemotherapeutic agent.
Propiedades
IUPAC Name |
2-phenyl-N-[4-[(2-phenylacetyl)amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(15-17-7-3-1-4-8-17)23-19-11-13-20(14-12-19)24-22(26)16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGPRVIVMPECOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=CC=C2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3554943.png)

![N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}nicotinamide](/img/structure/B3554949.png)
![N-(2,6-dimethyl-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3554955.png)
![N,N'-[1,4-phenylenebis(methylene)]dibenzenesulfonamide](/img/structure/B3554957.png)

![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3554966.png)
![4-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B3554973.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-isopropylbenzamide](/img/structure/B3554978.png)

![N,N'-[1,4-phenylenebis(methylene)]bis[3-(1,3-benzodioxol-5-yl)acrylamide]](/img/structure/B3555003.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3555009.png)
![ethyl 4-(aminocarbonyl)-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B3555014.png)
